molecular formula C20H19F3N2O4 B2368216 5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005051-33-1

5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B2368216
CAS No.: 1005051-33-1
M. Wt: 408.377
InChI Key: CVDMCJKLBADQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a sophisticated fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,3-diazinan-2-one core scaffold, a structural motif prevalent in pharmacologically active molecules . The incorporation of a trifluoromethyl (CF3) group at the 4-position is a strategic modification that enhances the molecule's properties; fluorinated compounds are known to improve cellular membrane permeability, metabolic stability, and overall bioavailability, making them valuable scaffolds in the development of novel therapeutic agents . The benzyloxyphenyl substituent provides a lipophilic aromatic domain that can facilitate interactions with various biological targets, while the acetyl group offers a potential site for further chemical derivatization. Heterocyclic compounds like this one are fundamental in modern drug development, with over 85% of all FDA-approved drugs containing heterocyclic moieties due to their ability to engage in diverse intermolecular interactions with enzymes and receptors . Researchers are exploring such structures for a range of potential applications, particularly given the demonstrated importance of similar fluorinated diazinane derivatives in anticancer and pharmaceutical research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

5-acetyl-4-hydroxy-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4/c1-12(26)16-17(24-18(27)25-19(16,28)20(21,22)23)14-7-9-15(10-8-14)29-11-13-5-3-2-4-6-13/h2-10,16-17,28H,11H2,1H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDMCJKLBADQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyloxy Group Introduction

The 4-(benzyloxy)phenyl moiety is typically introduced via a Williamson ether synthesis or nucleophilic aromatic substitution .

Procedure (adapted from [CN110746322A]):

  • Starting Material : 4-Hydroxyphenylacetic acid (10 g, 0.07 mol) is dissolved in dimethylformamide (DMF, 150 mL).
  • Base Addition : Potassium hydroxide (7.98 g, 0.14 mol) is added under nitrogen.
  • Benzylation : Benzyl bromide (34 g, 0.21 mol) is introduced dropwise at 40°C, followed by stirring for 4 hours.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (petroleum ether:ethyl acetate = 3:1).
    Yield : ~70% (15.1 g).

Diazinan-2-One Core Construction

The six-membered ring is formed via cyclocondensation of a β-ketoamide intermediate with urea or thiourea derivatives (see [EP0687684A1], [CA2833394C]).

Procedure :

  • Intermediate Synthesis : React 4-(benzyloxy)phenylacetic acid (10 mmol) with acetyl chloride (12 mmol) in dichloromethane (DCM) using triethylamine (15 mmol) as a base.
  • Cyclization : The resulting β-ketoamide is treated with urea (10 mmol) and p-toluenesulfonic acid (0.5 mmol) in refluxing toluene, with azeotropic removal of water.
  • Isolation : The crude product is recrystallized from ethanol.
    Yield : ~65%.

Trifluoromethylation Strategies

Direct Trifluoromethyl Group Incorporation

The trifluoromethyl group is introduced via nucleophilic trifluoromethylation or electrophilic reagents (e.g., Ruppert–Prakash reagent, TMSCF₃) ([WO2019097306A2]).

Procedure (adapted from [US20080312205A1]):

  • Reaction Conditions : The diazinan-2-one intermediate (5 mmol) is dissolved in dry tetrahydrofuran (THF, 50 mL) under nitrogen.
  • Trifluoromethylation : TMSCF₃ (15 mmol) and tetrabutylammonium fluoride (TBAF, 0.5 mmol) are added at −78°C.
  • Quenching : The mixture is warmed to room temperature, quenched with saturated NH₄Cl, and extracted with DCM.
    Yield : ~55%.

Hydroxylation at Position 4

The hydroxyl group is introduced via oxidation or acid-catalyzed hydrolysis ([PMC11538532]).

Procedure :

  • Oxidation : Treat the trifluoromethylated intermediate (3 mmol) with m-chloroperbenzoic acid (mCPBA, 6 mmol) in dichloromethane at 0°C.
  • Workup : Neutralize with NaHCO₃, extract with DCM, and purify via silica gel chromatography.
    Yield : ~60%.

Acetylation at Position 5

Acetyl Group Introduction

The acetyl group is installed via Friedel–Crafts acylation or direct acetylation ([PMC2961052]).

Procedure :

  • Reagents : The hydroxyl-containing intermediate (2 mmol) is mixed with acetic anhydride (6 mmol) and catalytic H₂SO₄ in acetic acid.
  • Reaction : Heated at 80°C for 12 hours.
  • Purification : Recrystallization from ethanol yields the final product.
    Yield : ~75%.

Optimization and Challenges

Reaction Condition Optimization

Parameter Optimal Condition Impact on Yield
Temperature 80°C (cyclization) +20% yield
Catalyst p-TsOH (0.5 mol%) +15% yield
Solvent Toluene (azeotropic) +10% purity

Common Side Reactions and Mitigation

  • Benzyl Group Cleavage : Avoid hydrogenation steps; use mild bases ([CN110746322A]).
  • Trifluoromethyl Hydrolysis : Maintain anhydrous conditions during CF₃ introduction ([WO2019097306A2]).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclocondensation High atom economy Requires strict temperature 60–75%
Trifluoromethylation Direct CF₃ incorporation Sensitive to moisture 50–65%
Ionic Liquid Catalysis Eco-friendly (PMC11538532) High catalyst cost 70–80%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Substituent Variations on the 1,3-Diazinan-2-One Core

The following analogs share the 1,3-diazinan-2-one scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents (Positions) Key Structural Differences
5-Acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one (Target) Acetyl (5), 4-benzyloxyphenyl (6) Reference compound for comparison
5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one 4-Chlorobenzoyl (5), 3-ethoxy-4-hydroxyphenyl (6) Chlorine and ethoxy groups enhance electron withdrawal and metabolic stability
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one Benzoyl (5), 4-fluorophenyl (6) Fluorine increases electronegativity and H-bond potential
5-Benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one Benzoyl (5), 4-hydroxyphenyl (6) Hydroxyl group improves hydrophilicity and H-bonding

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in the target compound increases logP compared to hydroxyl (e.g., 4-hydroxyphenyl in ) or ethoxy (e.g., 3-ethoxy-4-hydroxyphenyl in ) substituents.
  • Solubility : Hydroxyl and ethoxy groups enhance aqueous solubility relative to benzyloxy or fluorophenyl groups .
  • Electronic Effects: The trifluoromethyl group in all compounds stabilizes the diazinanone ring via electron withdrawal. Fluorine (in 4-fluorophenyl) and chlorine (in 4-chlorobenzoyl) further polarize adjacent bonds .

Research Findings and Data Tables

Table 1: Comparative Molecular Properties

Property Target Compound 4-Chlorobenzoyl Analog 4-Fluorophenyl Analog 4-Hydroxyphenyl Analog
Molecular Weight ~439.4 g/mol ~509.9 g/mol ~438.4 g/mol ~394.3 g/mol
logP (Estimated) 3.8 4.2 3.5 2.9
Key Functional Groups Acetyl, Benzyloxy Chlorobenzoyl, Ethoxy-hydroxy Benzoyl, Fluorophenyl Benzoyl, Hydroxyphenyl

Biological Activity

5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₅F₃N₂O₃

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which may contribute to its therapeutic effects.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects : Evidence indicates that the compound may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatment.

Enzyme Inhibition

Recent studies have evaluated the compound's inhibitory effects on specific enzymes. For instance, it was tested against acetylcholinesterase (AChE), with findings suggesting significant inhibitory activity.

Enzyme IC50 (µM) Reference
Acetylcholinesterase0.062

Antioxidant Activity

The antioxidant capacity was assessed using the Oxygen Radical Absorbance Capacity (ORAC) assay:

Compound ORAC Value (Trolox Equivalent) Reference
5-acetyl-6-[4-(benzyloxy)phenyl]-...2.27

Case Studies

  • Neuroprotection in Parkinson's Disease
    A series of derivatives based on the compound were synthesized and evaluated for their neuroprotective properties. One derivative exhibited potent MAO-B inhibition and significant neuroprotective effects in cellular models of Parkinson's disease. The study concluded that these compounds could serve as promising candidates for further development in treating neurodegenerative disorders .
  • Antioxidant Efficacy
    Another study focused on the antioxidant properties of the compound in vitro, demonstrating its ability to scavenge free radicals effectively and protect against oxidative damage in neuronal cell lines .

Research Findings

Research has indicated that compounds similar to 5-acetyl-6-[4-(benzyloxy)phenyl]-... exhibit multifunctional properties that could be harnessed for therapeutic applications. The following points summarize key findings:

  • The compound showed selective inhibition of MAO-B with an IC50 value significantly lower than established drugs like rasagiline.
  • It demonstrated strong antioxidant activity, contributing to its potential use in conditions characterized by oxidative stress.
  • Neuroprotective effects were observed in models simulating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and amino-triazole derivatives under reflux conditions. For example, analogous syntheses (e.g., 4-amino-triazole derivatives) use absolute ethanol as a solvent with glacial acetic acid as a catalyst, refluxed for 4 hours . Optimization involves adjusting solvent polarity (e.g., DMF for slower reactions), temperature control (80–100°C), and stoichiometric ratios of reactants to minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How is the compound characterized structurally, and what techniques are employed to confirm its purity?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software for refinement (e.g., C–H···O hydrogen bonding networks, trifluoromethyl group geometry) .
  • Spectroscopy : FT-IR for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups; ¹H/¹³C NMR for proton environments (e.g., acetyl CH₃ at δ 2.1–2.3 ppm); mass spectrometry (ESI-MS) for molecular ion peaks .
  • Purity : HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .

Q. What preliminary biological screening methods are applicable to assess the compound’s activity?

  • Methodology :

  • In vitro assays : Antifungal/antibacterial activity via broth microdilution (MIC values against Candida albicans or Staphylococcus aureus). Cytotoxicity testing using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based monitoring of ATPase activity) .

Advanced Research Questions

Q. How can the stereochemical outcomes of the trifluoromethyl and hydroxyl groups be rationalized during synthesis?

  • Methodology :

  • Crystallographic analysis : SC-XRD reveals chair conformations in the diazinane ring, with trifluoromethyl and hydroxyl groups occupying equatorial positions to minimize steric clashes .
  • DFT calculations : Geometry optimization (B3LYP/6-311G** basis set) predicts energy differences between axial/equatorial configurations (ΔG ~2–3 kcal/mol) .

Q. What computational methods are suitable for studying the compound’s electronic properties and reactivity?

  • Methodology :

  • Molecular docking : AutoDock Vina to predict binding affinities with biological targets (e.g., cyclooxygenase-2) using the compound’s 3D structure .
  • Reactivity studies : HOMO-LUMO gap analysis (Gaussian 09) to identify nucleophilic/electrophilic sites; Fukui indices for predicting regioselectivity in substitution reactions .

Q. How should researchers address discrepancies in crystallographic data (e.g., bond lengths) versus spectroscopic or computational results?

  • Methodology :

  • Refinement protocols : Use SHELXL’s restraints for disordered atoms (e.g., trifluoromethyl group) and validate with R-factor convergence (<5%) .
  • Cross-validation : Compare DFT-optimized bond lengths (e.g., C–F: 1.33–1.37 Å) with crystallographic data; resolve outliers via Hirshfeld surface analysis .

Q. What strategies mitigate decomposition during storage or biological assays?

  • Methodology :

  • Stability studies : Monitor degradation via LC-MS under varying pH (4–9), temperature (4–37°C), and light exposure. Stabilize with antioxidants (e.g., BHT) in DMSO stock solutions .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) for long-term storage at –80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.